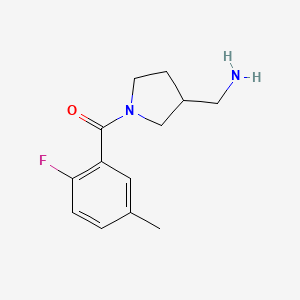
(3-(Aminomethyl)pyrrolidin-1-yl)(2-fluoro-5-methylphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(Aminomethyl)pyrrolidin-1-yl)(2-fluoro-5-methylphenyl)methanone is a compound that features a pyrrolidine ring, a fluorinated phenyl group, and an aminomethyl substituent.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
(3-(Aminomethyl)pyrrolidin-1-yl)(2-fluoro-5-methylphenyl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学研究应用
Chemistry
In chemistry, (3-(Aminomethyl)pyrrolidin-1-yl)(2-fluoro-5-methylphenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biology, this compound can be used to study the effects of fluorinated phenyl groups on biological systems. Its interactions with enzymes and receptors can provide insights into the design of new drugs and therapeutic agents .
Medicine
Its structural features make it a candidate for the development of drugs targeting specific molecular pathways .
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties can enhance the performance of products in various applications, such as coatings, adhesives, and polymers .
作用机制
The mechanism of action of (3-(Aminomethyl)pyrrolidin-1-yl)(2-fluoro-5-methylphenyl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring and fluorinated phenyl group contribute to its binding affinity and selectivity. These interactions can modulate biological pathways and produce therapeutic effects .
相似化合物的比较
Similar Compounds
(4-Fluoro-2-methoxyphenyl)(pyrrolidin-1-yl)methanone: Similar in structure but with a methoxy group instead of an aminomethyl group.
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Contains a fluorinated phenyl group but differs in the rest of the structure.
Uniqueness
(3-(Aminomethyl)pyrrolidin-1-yl)(2-fluoro-5-methylphenyl)methanone is unique due to its combination of a pyrrolidine ring, aminomethyl group, and fluorinated phenyl group. This combination provides distinct chemical and biological properties that are not found in other similar compounds .
属性
分子式 |
C13H17FN2O |
|---|---|
分子量 |
236.28 g/mol |
IUPAC 名称 |
[3-(aminomethyl)pyrrolidin-1-yl]-(2-fluoro-5-methylphenyl)methanone |
InChI |
InChI=1S/C13H17FN2O/c1-9-2-3-12(14)11(6-9)13(17)16-5-4-10(7-15)8-16/h2-3,6,10H,4-5,7-8,15H2,1H3 |
InChI 键 |
BYASEMZZVLYBTN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)F)C(=O)N2CCC(C2)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




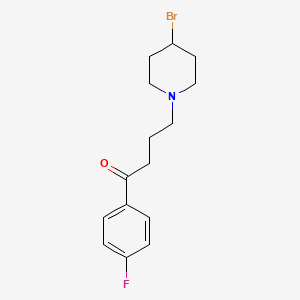
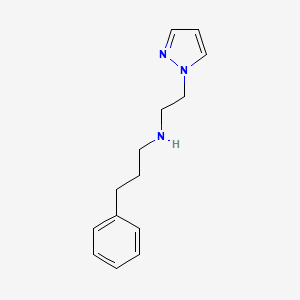
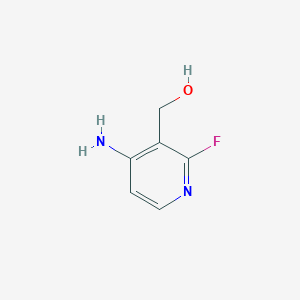

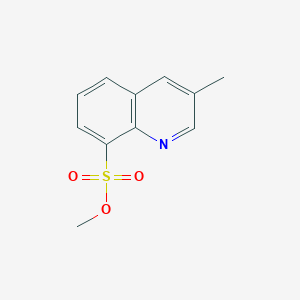
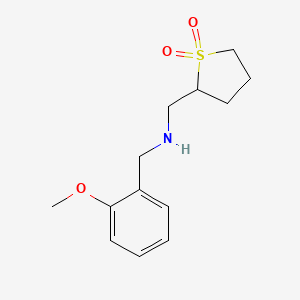
![3,5-Dibromo-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B14915462.png)
![Methyl 7-amino-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B14915464.png)
![2-(7-Methoxy-1-methyl-9H-pyrido[3,4-b]indol-9-yl)ethan-1-amine](/img/structure/B14915467.png)



